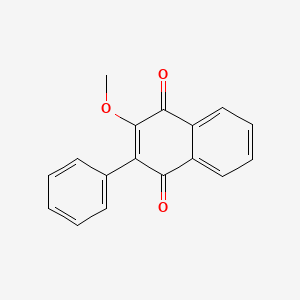

2-methoxy-3-phenylnaphthoquinone

Description

Properties

IUPAC Name |

2-methoxy-3-phenylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c1-20-17-14(11-7-3-2-4-8-11)15(18)12-9-5-6-10-13(12)16(17)19/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVQZJLHOTZWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Naphthoquinone Chemical Scaffolds in Modern Chemical Biology

Naphthoquinones, characterized by a naphthalene (B1677914) ring fused to a quinone ring, are a class of organic compounds with profound importance in chemical biology. numberanalytics.com These scaffolds are prevalent in numerous natural products and are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. numberanalytics.comresearchgate.net The reactivity of the quinone moiety, which can undergo redox cycling to generate reactive oxygen species (ROS) and act as a Michael acceptor, is central to its biological effects. researchgate.netnih.gov This inherent reactivity makes naphthoquinones valuable tools for probing cellular processes and has established them as "privileged structures" in the design of novel therapeutic agents. researchgate.netmdpi.com

The versatility of the naphthoquinone scaffold allows for extensive chemical modification, enabling the synthesis of a diverse range of derivatives. mdpi.com Researchers can systematically alter the substituents on the naphthoquinone core to fine-tune its electronic properties, steric profile, and ultimately, its biological activity. This adaptability is a key reason for the enduring interest in these compounds within the academic community.

Structural Overview and Key Features of 2 Methoxy 3 Phenylnaphthoquinone

2-Methoxy-3-phenylnaphthoquinone is a derivative of 1,4-naphthoquinone (B94277), which features a methoxy (B1213986) group at the C2 position and a phenyl group at the C3 position of the naphthoquinone ring. This specific substitution pattern confers distinct chemical properties to the molecule. The electron-donating methoxy group and the bulky phenyl group significantly influence the molecule's reactivity and its potential interactions with biological macromolecules.

The synthesis of related structures, such as 2-methoxy-1,4-naphthoquinone (B1202248), has been achieved through methods like the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with sodium methoxide (B1231860) in methanol. scielo.br The synthesis of 2-amino-3-methoxy-1,4-naphthoquinone has also been reported, highlighting the accessibility of various substituted naphthoquinones for research purposes. researchgate.net

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Scaffold | 1,4-Naphthoquinone |

| Substituent at C2 | Methoxy Group (-OCH3) |

| Substituent at C3 | Phenyl Group (-C6H5) |

Contextualization of Substituted Naphthoquinone Research

The study of 2-methoxy-3-phenylnaphthoquinone is part of a broader and highly active area of research focused on substituted naphthoquinones. Scientists are continually exploring how different functional groups at various positions on the naphthoquinone ring impact biological outcomes. For instance, research on a library of 2,3-disubstituted-1,4-naphthoquinone derivatives revealed that many of these compounds induce cell death in murine fibroblasts, often through the generation of reactive oxygen species. nih.gov

Structure-activity relationship (SAR) studies are a cornerstone of this research, aiming to identify the chemical features essential for a desired biological effect. For example, studies on other substituted naphthoquinones have shown that the nature and position of the substituent can dramatically alter their anticancer potency. nih.govtandfonline.com The incorporation of various amines, amides, and other functional groups has been a common strategy to generate novel analogs with enhanced or selective activity. nih.gov This ongoing exploration provides a rich context for understanding the potential of this compound and its derivatives.

Academic Research Objectives and Future Perspectives for 2 Methoxy 3 Phenylnaphthoquinone Derivatives

De Novo Synthesis Approaches to the Naphthoquinone Core

De novo synthesis provides a versatile platform for constructing the fundamental naphthoquinone framework, allowing for the incorporation of diverse substitution patterns. Key strategies in this category include cycloaddition reactions and oxidative cyclization pathways.

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of the naphthoquinone core. researchgate.netnih.gov This [4+2] cycloaddition typically involves the reaction of a suitably substituted benzoquinone with a diene. researchgate.net For instance, the reaction of 2-aryl-1,4-benzoquinones with dienes like 2,3-dimethylbutadiene can yield substituted naphthoquinones. researchgate.net The regioselectivity of these reactions is a critical aspect, often controlled by the electronic and steric nature of the substituents on both the dienophile and the diene. nih.gov Lewis acid catalysis, using reagents such as boron trifluoride etherate (BF₃·OEt₂), can enhance the reaction rate and control the stereochemistry of the resulting adducts, often preventing subsequent aromatization. acs.org

Rhodium-catalyzed [2+2+2] cycloadditions have also emerged as a step-economical method for the de novo synthesis of naphthoquinones from diynes and benzoquinones. acs.org This approach offers access to complex substitution patterns that may be challenging to achieve through other methods. acs.org

| Reaction Type | Reactants | Conditions | Key Features | Reference |

| Diels-Alder | Benzoquinone, Diene | Thermal or Lewis Acid Catalysis | Forms the core naphthoquinone ring | researchgate.netnih.gov |

| Rh-catalyzed [2+2+2] Cycloaddition | Diyne, Benzoquinone | Rhodium catalyst | Step-economical, good for complex substitutions | acs.org |

Oxidative Cyclization Pathways

Oxidative cyclization represents another important strategy for forging the naphthoquinone skeleton. These methods often involve the intramolecular cyclization of a precursor molecule, followed by an oxidation step to generate the quinone system. For example, a manganese(III)-mediated oxidative free radical cyclization of 2-(ethoxycarbonylmethyl)-1,4-naphthoquinone derivatives has been shown to produce naphthacene-5,12-diones effectively. thieme-connect.com

Another approach involves the late-stage oxidative cyclization of advanced naphthoquinone precursors to construct fused ring systems, as demonstrated in the synthesis of the natural product chartspiroton. nih.govacs.org This highlights the utility of oxidative methods in the final steps of a synthetic sequence to install key structural features.

Introduction of Phenyl and Methoxy Substituents

Once the naphthoquinone core is established, the next critical step is the introduction of the phenyl and methoxy groups at the C2 and C3 positions. This is typically achieved through a series of electrophilic, nucleophilic, and metal-catalyzed reactions.

Electrophilic and Nucleophilic Substitution Reactions

Naphthoquinones are known to undergo nucleophilic addition reactions, which can be a key step in introducing substituents. mdpi.comnih.gov For instance, 1,4-naphthoquinones can react with nucleophiles like thiols or amines. mdpi.comresearchgate.net The inherent electrophilicity of the quinone ring at the C2 and C3 positions facilitates these additions. nih.gov The synthesis of 2-hydroxy-3-substituted naphthoquinones can be achieved through reactions with various nucleophiles. frontiersin.org

Conversely, electrophilic substitution on the naphthoquinone ring is less common but can be employed under specific conditions. The reactivity of the quinone system often directs incoming electrophiles to the benzenoid ring rather than the quinonoid ring.

Transition Metal-Catalyzed Cross-Coupling for Phenyl Moiety Incorporation

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon bonds, making them ideal for introducing the phenyl group onto the naphthoquinone scaffold. mtroyal.cadoabooks.org The Heck reaction, for example, has been successfully used to couple 2-hydroxy-3-iodo-naphthoquinone with electron-deficient alkenes. ucr.ac.crresearchgate.net This palladium-catalyzed reaction provides a direct route to C-alkenylated products. researchgate.net

The general mechanism for many palladium-catalyzed cross-coupling reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. youtube.com A variety of organometallic reagents can be used as the coupling partner, offering a broad scope for the introduction of different aryl and vinyl groups. youtube.com

| Reaction | Starting Material | Reagent | Catalyst | Product | Reference |

| Heck Coupling | 2-Hydroxy-3-iodo-naphthoquinone | Electron-deficient alkene | Palladium | 2-Hydroxy-3-alkenyl-naphthoquinone | ucr.ac.crresearchgate.net |

Etherification Methods for Methoxy Group Introduction

The final step in the synthesis of this compound is the introduction of the methoxy group. This is typically achieved through an etherification reaction of a 2-hydroxynaphthoquinone precursor. The synthesis of 2-hydroxy-3-phenyl-1,4-naphthoquinone (B1595002) is a key intermediate. This can be followed by a methylation reaction to yield the final product. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This straightforward O-alkylation proceeds to give the desired 2-methoxy derivative.

Derivatization and Functionalization Strategies for this compound

The core structure of this compound offers multiple sites for chemical modification, enabling the creation of a diverse library of analogs. These modifications can be broadly categorized into three main areas: alterations to the naphthoquinone ring itself, manipulation of the appended phenyl group, and exploration of alternatives to the methoxy substituent.

Structure Modification at the Naphthoquinone Ring

The primary starting material for many synthetic routes targeting 2,3-disubstituted naphthoquinones is 2,3-dichloro-1,4-naphthoquinone. researchgate.netresearchgate.netresearchgate.net This readily available compound features two reactive chlorine atoms that can be sequentially or simultaneously displaced by various nucleophiles. researchgate.net The reactivity of the chlorine atoms and the choice of nucleophile, along with the reaction conditions, dictate the final product. researchgate.net

One common strategy involves the nucleophilic substitution of one or both chlorine atoms. For instance, reaction with amines can lead to the formation of aminonaphthoquinones. researchgate.net The synthesis of 2,3-disubstituted-1,4-naphthoquinones has been explored for the development of novel compounds with specific biological activities. nih.gov

Another approach to modify the naphthoquinone ring is through radical alkylation. This method has been traditionally used to introduce alkyl groups at the 3-position of 2-substituted-1,4-naphthoquinones. nih.gov

Manipulation of the Phenyl Substituent

The phenyl group at the 3-position of the naphthoquinone core presents a valuable opportunity for structural diversification. The introduction of various substituents onto this phenyl ring can significantly influence the electronic and steric properties of the entire molecule.

A prevalent method for introducing a substituted phenyl ring is through the reaction of 2,3-dichloro-1,4-naphthoquinone with substituted anilines. This nucleophilic substitution reaction typically yields 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives. scielo.br The success and yield of this reaction can be influenced by the nature of the substituents on the aniline, with electron-donating groups often leading to higher yields. scielo.br

The following table provides examples of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives synthesized from 2,3-dichloro-1,4-naphthoquinone and the corresponding substituted anilines.

| Substituent on Phenyl Ring | Starting Aniline | Product | Yield (%) | Reference |

| 4-Methyl | 4-Methylaniline | 2-Chloro-3-(4-methylphenylamino)-1,4-naphthoquinone | 90 | scielo.br |

| 4-Methoxy | 4-Methoxyaniline | 2-Chloro-3-(4-methoxyphenylamino)-1,4-naphthoquinone | 88 | scielo.br |

| 4-Chloro | 4-Chloroaniline | 2-Chloro-3-(4-chlorophenylamino)-1,4-naphthoquinone | 85 | scielo.br |

| Unsubstituted | Aniline | 2-Chloro-3-(phenylamino)-1,4-naphthoquinone | 84 | scielo.br |

This interactive table allows for sorting and filtering of the data.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for creating a C-C bond between the naphthoquinone core and a phenyl group. This would typically involve the reaction of a halogenated naphthoquinone with a phenylboronic acid derivative.

Exploration of Methoxy Group Analogues

Replacing the methoxy group at the 2-position with other alkoxy groups is a key strategy to investigate structure-activity relationships. The synthesis of 2-alkoxy-1,4-naphthoquinone derivatives has been reported, often starting from a suitable 2-halo-1,4-naphthoquinone and reacting it with the desired alcohol in the presence of a base. nih.gov

For example, the reaction of 2-chloro-3-methyl-1,4-naphthoquinone with sodium methoxide (B1231860) in tetrahydrofuran (B95107) yields 2-methoxy-3-methyl-1,4-naphthoquinone. prepchem.com This general principle can be extended to other alcohols to generate a series of 2-alkoxy analogues.

The following table illustrates the synthesis of various 2-alkoxy-1,4-naphthoquinones.

| Alkoxy Group | Starting Alcohol | Product | Reference |

| Methoxy | Methanol | 2-Methoxy-1,4-naphthoquinone (B1202248) | nih.gov |

| Ethoxy | Ethanol | 2-Ethoxy-1,4-naphthoquinone | nih.gov |

| Propoxy | Propan-1-ol | 2-Propoxy-1,4-naphthoquinone | nih.gov |

| Isopropoxy | Propan-2-ol | 2-Isopropoxy-1,4-naphthoquinone | nih.gov |

| Butoxy | Butan-1-ol | 2-Butoxy-1,4-naphthoquinone | nih.gov |

This interactive table allows for sorting and filtering of the data.

Enzymatic Modulation and Inhibition Mechanisms

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

There is currently no specific scientific literature available that details the inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While cholinesterase inhibition is a recognized activity for various molecular structures, research has not yet specifically addressed this particular naphthoquinone derivative. researchgate.netepa.govnih.govmdpi.com

Carbonic Anhydrase Isozyme Inhibition (hCA I and hCA II)

Information regarding the inhibitory activity of this compound against the human carbonic anhydrase isozymes I and II (hCA I and hCA II) is not present in the current body of scientific publications. The study of carbonic anhydrase inhibitors is an active area of research, but investigations into this specific compound have not been reported. nih.govnih.govtaylorandfrancis.comfoxchase.org

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

The potential for 1,4-naphthoquinones to act as inhibitors of monoamine oxidase (MAO) has been documented in previous reports. nih.gov For instance, studies have explored structurally diverse 1,4-naphthoquinones of both natural and synthetic origin to establish structure-activity relationships for MAO inhibition. nih.gov However, specific data on the inhibitory effects of this compound on MAO-A and MAO-B are not available. Research on related but structurally distinct compounds, such as certain 2-methoxy-phenol derivatives, has shown potent MAO-A inhibitory activity, but these findings cannot be directly extrapolated to this compound. nih.gov

Heme Oxygenase-2 (HO-2) Activation

There is no available scientific evidence to suggest that this compound is an activator of Heme Oxygenase-2 (HO-2). The regulation and activation of HO-2 are complex processes, and while certain molecules have been identified as modulators, this specific naphthoquinone derivative has not been among those studied or reported. nih.govnih.govuniprot.orgebi.ac.ukuniprot.org

Other Relevant Enzyme Targets and Their Mechanistic Interactions

Beyond the enzymes listed above, there is a general lack of research on the broader enzymatic interactions of this compound. While some studies have been conducted on the synthesis and general biological evaluation of new naphthoquinone derivatives, these have primarily focused on aspects like cytotoxicity against cancer cell lines rather than specific enzyme inhibition or activation mechanisms. nih.gov

Antioxidant Properties and Redox Mechanisms

Naphthoquinones, including this compound, are recognized for their diverse biological activities which are largely attributed to their redox properties. ontosight.aiwikipedia.org These compounds can engage in redox cycling and alkylation, leading to a range of cellular effects. nih.gov

The antioxidant potential of naphthoquinone derivatives has been evaluated using various assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess the antioxidant activity of compounds. mdpi.comresearchgate.net In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical results in a color change, which can be measured spectrophotometrically. mdpi.com The antioxidant activities of numerous phenolic acids have been investigated using the DPPH assay. nih.gov

Another prevalent method is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, which also measures the radical scavenging ability of compounds. researchgate.net This assay is based on the reduction of the ABTS radical cation.

The Ferric Reducing Antioxidant Power (FRAP) assay directly measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govnih.gov This reduction results in the formation of a colored complex, and the intensity of the color is proportional to the antioxidant capacity of the sample. nih.govabcam.com The FRAP assay is considered a simple, automated, and inexpensive method for assessing the "antioxidant power" of biological fluids and other samples. nih.gov Studies have shown a good correlation between the results obtained from DPPH, ABTS, and FRAP assays for certain classes of compounds. nih.govnih.gov

Table 1: Common Assays for Evaluating Free Radical Scavenging Capabilities

| Assay | Principle | Measured Outcome |

|---|---|---|

| DPPH | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. mdpi.com | Decrease in absorbance of the DPPH radical. |

| ABTS | Measures the ability of a compound to reduce the ABTS radical cation. researchgate.net | Decrease in absorbance of the ABTS radical cation. |

| FRAP | Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govnih.gov | Formation of a colored ferrous-tripyridyltriazine complex. nih.gov |

The radical scavenging activity of phenolic and quinone compounds can occur through several mechanisms, including Hydrogen Atom Transfer (HAT), Single-Electron Transfer (SET), and Sequential Proton-Loss Electron Transfer (SPLET). nih.gov

The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical. nih.govacs.orgmdpi.com This process is a one-step mechanism where a proton and an electron are transferred together. acs.org The efficiency of this process is largely dependent on the bond dissociation energy of the O-H bond in the antioxidant. nih.gov

The Single-Electron Transfer (SET) mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. nih.govrsc.orgmdpi.com This is often followed by proton transfer (SET-PT). nih.gov Naphthoquinones are known to accept one or two electrons to form semiquinone anion radicals or dianion hydroquinones, respectively. mdpi.com

The Sequential Proton-Loss Electron Transfer (SPLET) mechanism is a two-step process where the antioxidant first loses a proton, forming an anion, which then donates an electron to the free radical. nih.gov

Computational studies on phenolic acids have shown that the antioxidant activities and the predominant mechanism can be influenced by the substituents on the benzene (B151609) ring and the solvent system. nih.gov For instance, in some systems, HAT, SET-PT, and SPLET mechanisms may all occur, while in others, SPLET may be the primary pathway. nih.gov

Naphthoquinones can exert their antioxidant effects not only by direct radical scavenging but also by modulating endogenous antioxidant defense systems. nih.gov A key pathway involved in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. nih.govnih.gov

Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by being bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.govnih.gov Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govnih.gov In the nucleus, Nrf2 binds to the ARE in the promoter region of various genes, leading to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and enzymes involved in glutathione (B108866) biosynthesis. nih.govnih.govnih.gov

Several naphthoquinones have been identified as inducers of the Nrf2-ARE pathway. nih.govnih.gov For example, menadione (B1676200) has been shown to induce NQO1, an enzyme regulated by the ARE. nih.gov The activation of the Nrf2 pathway by certain compounds can enhance the cell's capacity to counteract oxidative stress. nih.govnih.gov For instance, 2-methoxy-4-vinylphenol (B128420) has been shown to induce Keap1 degradation, promote Nrf2 nuclear translocation, and subsequently increase the expression of HO-1. nih.gov

While some naphthoquinones can generate reactive oxygen species (ROS) through redox cycling, others and their derivatives have been shown to inhibit ROS production. nih.govresearchgate.netnih.govresearchgate.net The ability of a compound to either generate or inhibit ROS can be dependent on its specific chemical structure and the cellular context. nih.gov

Table 2: Research Findings on Antioxidant Mechanisms of Naphthoquinone Derivatives

| Mechanism | Key Findings | References |

|---|---|---|

| Radical Quenching | Phenolic acids can scavenge free radicals via HAT, SET-PT, and SPLET mechanisms, with the dominant pathway depending on the molecular structure and environment. | nih.gov |

| Nrf2 Pathway Activation | Some naphthoquinones activate the Nrf2-ARE pathway, leading to the expression of antioxidant enzymes like HO-1 and NQO1. | nih.govnih.govnih.gov |

| ROS Inhibition | Certain naphthoquinone derivatives can inhibit the production of reactive oxygen species in cellular systems. | researchgate.net |

Anti-inflammatory Response Modulation

The anti-inflammatory properties of naphthoquinone derivatives are closely linked to their antioxidant activities and their ability to modulate key inflammatory pathways.

A significant aspect of the anti-inflammatory action of naphthoquinone derivatives is their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. researchgate.netnih.gov

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.gov Several naphthoquinone derivatives have demonstrated the ability to inhibit LPS-induced NO production in macrophage cell lines like RAW 264.7. nih.govresearchgate.net For instance, a series of 1,4-naphthoquinone (B94277) derivatives isolated from a marine-derived fungus significantly inhibited NO production, with some compounds showing greater potency than the anti-inflammatory drug indomethacin. nih.gov The mechanism of NO inhibition can involve the suppression of iNOS expression. nih.govresearchgate.net

The inhibition of these pro-inflammatory mediators suggests that this compound and its derivatives could be valuable lead compounds for the development of new anti-inflammatory agents. researchgate.net

Table 3: Inhibition of Pro-inflammatory Mediators by Naphthoquinone Derivatives

| Mediator | Effect of Naphthoquinone Derivatives | References |

|---|---|---|

| Nitric Oxide (NO) | Significant inhibition of LPS-induced NO production in macrophages. | nih.govnih.govresearchgate.net |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Reduction in the mRNA levels and production of these cytokines. | nih.govnih.gov |

Regulation of Key Signaling Pathways (e.g., NF-κB, MAPK)

The biological activity of naphthoquinone derivatives is frequently linked to their ability to modulate critical intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in regulating inflammation, cell survival, and proliferation.

The mechanism often involves the generation of reactive oxygen species (ROS), which can activate stress-related signaling cascades. researchgate.net ROS can trigger inflammatory signaling mediators, including MAPKs and redox-sensitive transcription factors like NF-κB. researchgate.net The NF-κB pathway, in particular, is a known target for naphthoquinones in the induction of apoptosis in cancer cells. researchgate.net

Studies on related naphthoquinone compounds provide insight into these regulatory effects. For instance, 1,4-naphthoquinone has been identified as a potent inhibitor of IRAK1, an upstream kinase in the NF-κB signaling cascade. nih.gov Inhibition of IRAK1 by 1,4-naphthoquinone in PMA-induced human THP-1 macrophages led to a significant suppression in the production and secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α). nih.gov This demonstrates a clear mechanism by which naphthoquinones can exert anti-inflammatory effects through the direct inhibition of the NF-κB pathway. nih.gov Similarly, natural products have been shown to alleviate toxicity by suppressing the TLR4/NF-κB pathway, highlighting its role as a therapeutic target. researchgate.net

Post-Transcriptional Regulatory Mechanisms

Emerging evidence suggests that the biological effects of naphthoquinone derivatives may also be mediated through post-transcriptional regulatory mechanisms, such as the modulation of microRNA (miRNA) expression. MiRNAs are small non-coding RNAs that regulate gene expression by targeting messenger RNA (mRNA) for degradation or translational repression, influencing a wide array of cellular processes.

Research on avicequinone B, a structurally related naphtho[2,3-b]furan-4,9-dione (B1206112) derivative, has provided initial insights into this mechanism. nih.gov Transcriptome analysis of colorectal cancer cells treated with avicequinone B predicted the involvement of several miRNAs based on the enrichment of differentially down-regulated target genes. nih.gov Among these, hsa-miR-21-5p was identified as a noteworthy molecular target for avicequinone B. nih.gov Other studies have also noted that apoptosis-associated miRNAs can be modulated during processes like neural differentiation, and it has been hypothesized that naphthoquinone derivatives may have the ability to modulate cell fate decisions through these pathways. scispace.com While this area of research is still developing, it points towards a novel layer of regulatory control exerted by this class of compounds.

Antiproliferative and Cytotoxic Mechanisms in Model Systems

Naphthoquinone derivatives exhibit significant antiproliferative and cytotoxic effects against various cancer cells. These effects are executed through a multi-pronged attack on the cellular machinery that governs cell division and survival.

Cell Cycle Perturbation and Arrest Induction (In Vitro Models)

A key mechanism for the antiproliferative activity of naphthoquinones is the disruption of the normal cell cycle progression, leading to cell cycle arrest at specific checkpoints. This prevents cancer cells from dividing and proliferating.

A study on a 2-acyl-3-aminophenyl-1,4-naphthoquinone derivative, structurally related to this compound, demonstrated its capability to induce cell cycle arrest in MCF-7 breast cancer cells. researchgate.net Flow cytometry analysis revealed that treatment with the compound led to an arrest at the Pre-G1 and G2/M phases of the cell cycle. researchgate.net This arrest was substantiated at the molecular level by the observed suppression of cyclin-dependent kinase 1 (CDK1), a crucial enzyme for entry into mitosis. researchgate.net

Apoptotic Pathway Activation (In Vitro Models)

Beyond halting proliferation, naphthoquinone derivatives are potent inducers of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.

Investigations into a 2-acylated-1,4-naphthohydroquinone showed that it triggers mitochondrial depolarization as an initial signal in CEM leukemia cells. bohrium.com This event is a point of no return in the intrinsic apoptotic cascade, leading to the downstream activation of effector caspases, specifically caspase-3. bohrium.com The activation of caspase-3 was confirmed in these studies, indicating its central role in executing the apoptotic program. bohrium.com

Further mechanistic detail was provided by studies on a 2-acyl-3-aminophenyl-1,4-naphthoquinone, which was found to modulate key members of the Bcl-2 family of proteins that govern mitochondrial integrity. researchgate.net Treatment of MCF-7 cells with this compound resulted in the enhanced expression of the pro-apoptotic protein Bax, coupled with the suppression of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio facilitates mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, confirming the induction of apoptosis through the intrinsic pathway. researchgate.net

Modulation of Cell Proliferation in Cancer Cell Lines (Mechanistic Studies)

The cytotoxic effects of naphthoquinone derivatives have been quantified across a range of human cancer cell lines, demonstrating broad-spectrum activity. The potency is typically measured by the half-maximal inhibitory concentration (IC₅₀) or the half-maximal growth inhibition (GI₅₀), which indicates the concentration of a compound required to inhibit cell proliferation by 50%.

While specific data for this compound is limited, studies on structurally similar compounds illustrate the potent nature of this class. Avicequinone B, a furan-naphthoquinone derivative, has shown significant cytotoxicity against multiple adenocarcinoma cell lines. nih.gov Furthermore, a series of 2-acyl-3-aminophenyl-1,4-naphthoquinone derivatives were evaluated by the National Cancer Institute (NCI) and showed broad-spectrum antiproliferative activity with GI₅₀ values in the sub-micromolar to single-digit micromolar range against a panel of 60 different human cancer cell lines. researchgate.net

Table 1: Cytotoxic activity (IC₅₀) of the related naphthoquinone derivative Avicequinone B against various human cancer cell lines. Data sourced from nih.gov.

Antimicrobial Activity Mechanisms

Naphthoquinones are recognized for their antimicrobial properties, including activity against various bacteria and fungi. The mechanisms underlying these effects are often attributed to the ability of quinones to act as electron acceptors and generate substantial amounts of reactive oxygen species (ROS). This oxidative stress can damage cellular components indiscriminately, including lipids, proteins, and DNA, leading to microbial cell death. Other proposed mechanisms for related natural compounds include the disruption of the microbial cell membrane, leading to hyperpolarization and a decline in internal pH, and the inhibition of biofilm formation, which is crucial for microbial colonization and resistance. While this compound is known to possess these activities, the precise molecular mechanisms and specific intracellular targets for this compound and its close derivatives are not extensively detailed in the current scientific literature.

Table of Mentioned Compounds

Inhibition of Bacterial Growth (In Vitro Studies)

The antibacterial potential of naphthoquinones has been a subject of extensive research. While specific studies focusing solely on the antibacterial effects of this compound are limited in the provided results, a related compound, 2-methoxy-1,4-naphthoquinone (MeONQ), has demonstrated significant efficacy. Research on MeONQ isolated from the plant Impatiens balsamina L. has revealed potent activity against multiple antibiotic-resistant strains of Helicobacter pylori. nih.gov

In this study, the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of MeONQ were determined against antibiotic-resistant H. pylori. The results indicated strong antibacterial action, with MIC values ranging from 0.156 to 0.625 μg/mL and MBC values from 0.313 to 0.625 μg/mL. Notably, the activity of MeONQ was found to be comparable to that of the conventional antibiotic amoxicillin (B794) (AMX). nih.gov The bactericidal effect was observed to be dose-dependent, and the compound maintained its stability and activity across a pH range of 4 to 8 and after heat treatment at 121°C for 15 minutes. nih.gov

**Table 1: In Vitro Antibacterial Activity of 2-Methoxy-1,4-naphthoquinone (MeONQ) against *Helicobacter pylori***

| Parameter | Concentration Range (μg/mL) |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 0.156 - 0.625 |

| Minimum Bactericidal Concentration (MBC) | 0.313 - 0.625 |

Data sourced from a study on antibiotic-resistant Helicobacter pylori. nih.gov

Antifungal Activities

The antifungal properties of naphthoquinone derivatives have been well-documented, with various studies highlighting their efficacy against a range of pathogenic fungi. A study evaluating a series of 5-hydroxy- or 5-methoxy-1,4-naphthoquinones demonstrated their activity against Candida albicans and Candida tropicalis. scielo.br Furthermore, another investigation into the antifungal potential of five selected naphthoquinones against nine isolates of Cryptococcus spp. found that 2-methoxynaphthalene-1,4-dione (2-MNQ) exhibited notable antifungal activity, with MIC values between 3.12 and 12.5 µg/mL. nih.gov

This same study also explored the synergistic effects of 2-MNQ with the conventional antifungal drug amphotericin B (AmB). A checkerboard assay revealed a synergistic interaction against Cryptococcus neoformans H99, with a fractional inhibitory concentration index (FICI) of 0.27. nih.gov This synergy suggests that the compounds may act via complementary mechanisms, potentially involving the induction of oxidative stress and increased permeability of the fungal membrane. nih.gov

In a separate study, a synthesized isoxazole (B147169) derivative, 3-(1-methoxy naphthalen-2-yl)-5-phenylisoxazole, was screened for its antifungal activity against Fusarium oxysporum. The compound demonstrated significant, concentration-dependent inhibition of fungal growth, achieving 100% inhibition at a concentration of 500 μg/mL. indexcopernicus.com

Table 2: Antifungal Activity of Naphthoquinone Derivatives

| Compound | Fungal Species | Activity |

|---|---|---|

| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus spp. | MIC: 3.12 - 12.5 µg/mL |

| 3-(1-methoxy naphthalen-2-yl)-5-phenylisoxazole | Fusarium oxysporum | 100% growth inhibition at 500 μg/mL |

Data compiled from multiple studies. nih.govindexcopernicus.com

Influence of Methoxy Group Position and Number on Biological Efficacy

The position and number of methoxy groups on the naphthoquinone scaffold are critical determinants of biological activity. While direct SAR studies on this compound are specific, broader research on methoxylated naphthoquinones and related phenolic compounds offers significant insights. The methoxy group (-OCH₃) can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.

Research on phenolic acids has demonstrated that the presence and number of methoxy groups can enhance antioxidant activities. nih.govscispace.com For instance, an increase in the number of methoxyl groups on a phenolic ring generally leads to higher antioxidant capacity. scispace.com This is attributed to the electron-donating nature of the methoxy group, which can stabilize the molecule after scavenging free radicals. nih.gov

In the context of naphthoquinones, the position of the methoxy group is paramount. Studies on various substituted naphthoquinones reveal that modifications at different positions on the ring lead to varied cytotoxic effects. For example, the substitution pattern on the naphthoquinone moiety, including the location of hydroxyl or methoxy groups, plays a crucial role in the observed biological activity by affecting the molecule's redox potentials and pro-oxidant activities. The absence of methoxy groups at positions 8 and 8' in certain dimeric naphthoquinone derivatives led to a significant decrease in antiproliferative activity. tandfonline.com Furthermore, a study on novel 1,4-naphthoquinones tethered to sulfonamide moieties showed that a derivative with 6,7-dimethoxy groups exhibited the most potent antimalarial activity. nih.gov This underscores the importance of both the presence and the specific placement of methoxy groups for biological efficacy.

The biological activity of 2-methoxy-1,4-naphthoquinone (MNQ), a closely related compound, has been shown to be significant against various pathogens, including fungi and bacteria. mdpi.comnih.govnih.govacs.org The methoxy group at the C-2 position is a key feature that contributes to its bioactivity.

Impact of Phenyl Substituent Variations on Activity and Selectivity

The phenyl group at the 3-position of the naphthoquinone core offers a strategic site for chemical modification to fine-tune the biological activity and selectivity of the lead compound. Variations in the substituents on this phenyl ring can alter the molecule's steric, electronic, and hydrophobic properties, which in turn affects how it interacts with target enzymes or receptors.

Studies on related 2-anilino-1,4-naphthoquinone (B11863833) derivatives have shown that the nature of substituents on the phenyl ring can modulate physicochemical properties and biological activity. mdpi.comscielo.br For example, the introduction of an electron-donating methoxy group on the phenyl ring can increase the electron density on the amino group, affecting its basicity and hydrogen bonding capabilities. scielo.br Conversely, electron-withdrawing groups can have the opposite effect.

In a series of 2-phenylamino-3-acyl-1,4-naphthoquinones, the nature of the substituent on the phenyl ring was found to be a key determinant of antiproliferative activity. mdpi.com Similarly, research on naphthoquinone derivatives targeting COX-2 showed that the presence of a phenylamino (B1219803) substituent at the 3-position was important for antiproliferative activity, and additional substitutions could either enhance or decrease this activity. mdpi.com For instance, a 4-hydroxyphenylamino substituent demonstrated promising anticancer activity. mdpi.com

The following table illustrates how different substituents on the phenyl ring of naphthoquinone derivatives can influence their anticancer activity, based on findings from various studies.

| Parent Compound Scaffold | Phenyl Substituent | Observed Effect on Anticancer Activity | Reference |

| 2-Anilino-3-chloro-1,4-naphthoquinone | 4-Methoxy | Modulates electronic properties and basicity | scielo.br |

| 2-Anilino-3-chloro-1,4-naphthoquinone | 4-Chloro (weak deactivator) | Increases acidity of the amino group | scielo.br |

| Naphthoquinone-based COX-2 inhibitors | Phenylamino | Important for antiproliferative activity | mdpi.com |

| Naphthoquinone-based COX-2 inhibitors | 4-Hydroxyphenylamino | Promising anticancer activity | mdpi.com |

| Naphthoquinone-naphthol derivatives | 4-Fluoro | Comparable activity to unsubstituted phenyl in some cell lines, but loss of activity in others | tandfonline.com |

| Naphthoquinone-naphthol derivatives | 4-Nitro (electron-withdrawing) | Retained activity in one cell line, but inactive in others | tandfonline.com |

This interactive table allows for the filtering and sorting of data to better understand the impact of phenyl substituents.

Role of the Naphthoquinone Scaffold Rigidity and Substituent Effects

The 1,4-naphthoquinone core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netresearchgate.net Its rigid, planar structure provides a fixed platform for the spatial orientation of substituents, which is crucial for specific receptor binding. This rigidity minimizes the entropic loss upon binding to a target, potentially leading to higher affinity.

The biological activity of naphthoquinones is often attributed to their ability to undergo redox cycling, generating reactive oxygen species (ROS) that can induce cellular damage in cancer cells or pathogens. nih.gov The planarity and aromaticity of the naphthoquinone ring system are essential for this redox activity. The quinone moiety can accept one or two electrons to form semiquinone and hydroquinone (B1673460) species, a process central to their mechanism of action. researchgate.net

Substituents on the naphthoquinone scaffold play a vital role in modulating its electronic properties and, consequently, its biological activity. Electron-donating groups (like methoxy or hydroxyl) and electron-withdrawing groups (like halogens or nitro groups) can alter the redox potential of the quinone, making it easier or harder to reduce. This, in turn, influences its capacity for ROS generation and its reactivity towards biological nucleophiles. researchgate.net The inherent structure of naphtho- and anthra-quinones makes them interesting from a materials science and biological perspective. mdpi.com

The development of new anti-tuberculosis drugs has also utilized the naphthoquinone scaffold, highlighting its versatility. nih.gov Furthermore, the scaffold has been used in designing hybrids for treating head and neck squamous cell carcinoma, indicating its broad applicability in cancer therapy. nih.gov

Physicochemical Descriptors and Their Correlation with Biological Responses

The biological response of this compound and its analogues is governed by a combination of their physicochemical properties. Key descriptors often considered in SAR and QSAR studies include hydrophobicity, electronic effects, and steric parameters.

Hydrophobicity , often expressed as logP, is a critical factor influencing a drug's ability to cross cell membranes and reach its intracellular target. QSAR studies on 5,8-dimethoxy-1,4-naphthoquinones have shown that their antiproliferative activity is largely dependent on their hydrophobicity. nih.gov In a series of 2-phenylamino-3-acyl-1,4-naphthoquinones, derivatives with lower lipophilicity showed some cytotoxic activity, while those with aryl and heteroaryl ligands, which have different hydrophobic characteristics, displayed a wide range of potent antiproliferative activities. mdpi.com

Electronic effects of substituents are crucial for the redox properties of the naphthoquinone core. The half-wave potential (E₁/₂) is an experimental measure of the ease of reduction of the quinone and is frequently correlated with biological activity. In a study of 2-acyl-3-aminophenyl-1,4-naphthoquinones, the half-wave potential values were sensitive to the electronic effects of the substituents, which in turn correlated with their antiproliferative properties. nih.gov

Steric parameters , such as molar refractivity (CMR), account for the size and shape of the molecule and its substituents. These factors are important for ensuring a proper fit with the binding site of a target protein. For 2-phenylamino-3-acyl-1,4-naphthoquinones, molar refractivity was one of the key descriptors evaluated to understand the structure-activity relationships. mdpi.com

The interplay of these physicochemical properties is complex, and often a combination of descriptors is needed to explain the observed biological activity. The following table summarizes the key physicochemical descriptors and their general influence on the biological activity of naphthoquinone derivatives.

| Physicochemical Descriptor | Definition | Influence on Biological Activity | Reference |

| Hydrophobicity (logP) | The measure of a compound's solubility in a non-polar solvent versus a polar solvent. | Affects membrane permeability and transport to the target site. Optimal hydrophobicity is often required. | mdpi.comnih.gov |

| Half-wave Potential (E₁/₂) | The potential at which the current is half the limiting current in polarography. | Reflects the ease of reduction of the quinone, which is related to its ability to undergo redox cycling and generate ROS. | nih.gov |

| Molar Refractivity (CMR) | A measure of the total polarizability of a mole of a substance. | Relates to the volume occupied by a molecule and its binding to the active site of a receptor. | mdpi.com |

| Electronic Effects (Hammett constants) | Quantifies the electron-donating or electron-withdrawing character of substituents. | Modulates the redox potential and reactivity of the naphthoquinone ring. | mdpi.com |

This interactive table can be used to explore the different physicochemical properties and their roles in the biological activity of these compounds.

Development and Validation of Predictive QSAR Models for this compound Derivatives

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the mechanisms of action.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical relationship between the descriptors and the biological activity. brieflands.com

Model Validation: The predictive power and robustness of the model are rigorously assessed.

Validation is a critical step to ensure that the QSAR model is not a result of chance correlation and can accurately predict the activity of new compounds. mdpi.com Common validation techniques include:

Internal Validation: Often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validated correlation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a robust model. mdpi.comresearchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive correlation coefficient (R²_pred) is calculated for this set. mdpi.com

Y-Randomization: The biological activity data is randomly shuffled to generate new datasets. If the resulting QSAR models have significantly lower correlation coefficients than the original model, it confirms that the original model is not due to chance. researchgate.net

Several QSAR studies have been successfully conducted on various series of naphthoquinone derivatives, providing valuable insights for the design of new anticancer and antimalarial agents. nih.govnih.govelsevierpure.comresearchgate.net For instance, a QSAR study on 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives yielded models with good predictive performance, which were then used to predict the activity of virtually designed compounds. nih.govelsevierpure.com Similarly, QSAR models for 1,4-naphthoquinones with sulfonamide linkers provided guidelines for developing promising anticancer and antimalarial candidates. nih.gov These studies demonstrate the utility of QSAR in guiding the synthesis and evaluation of new, more potent derivatives of the this compound scaffold.

The following table lists some of the key statistical parameters used for the validation of QSAR models.

| Validation Parameter | Description | Acceptable Value | Reference |

| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 | mdpi.com |

| q² or Q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 | mdpi.comresearchgate.net |

| R²_pred (Predictive r² for external set) | Measures the model's ability to predict the activity of an external test set. | Varies, but should be close to r² | mdpi.com |

| cRp² (Y-Randomization) | A parameter to check the robustness of the model against chance correlation. | > 0.5 | researchgate.net |

This interactive table provides a quick reference for the statistical validation of QSAR models.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding how 2-methoxy-3-phenylnaphthoquinone might interact with biological targets such as enzymes or receptors. While specific docking studies exclusively focusing on this compound are limited, research on structurally similar 1,4-naphthoquinone (B94277) derivatives provides a strong basis for understanding its potential interactions. For instance, studies on compounds like 2,3-diphenyl-1,4-naphthoquinone (B1207459) against targets in parasites and human cancer cells highlight the utility of this approach. scielo.brmdpi.com The docking analysis of naphthoquinone derivatives has been explored against therapeutic targets like Phosphoinositide 3-kinase (PI3K) and topoisomerase II. scielo.br

Binding site analysis identifies the specific amino acid residues within a protein's active site that form key interactions with a ligand. For naphthoquinone derivatives, these interactions typically include:

Hydrogen Bonds: The oxygen atoms of the quinone ring are common hydrogen bond acceptors, interacting with donor residues like arginine, lysine, or serine in the protein's binding pocket.

Hydrophobic and Aromatic Interactions: The planar naphthoquinone core and the appended phenyl group can engage in hydrophobic interactions and π-π stacking with aromatic residues such as tyrosine, phenylalanine, and tryptophan.

In studies of related compounds, these interactions are crucial for anchoring the ligand within the active site and determining its inhibitory potential. The specific residues involved would depend on the unique topology of the target protein's binding pocket.

Binding affinity prediction estimates the strength of the interaction between a ligand and its target, typically expressed as a docking score or binding energy in kcal/mol. A more negative value indicates a stronger, more favorable interaction. In silico studies on a wide array of 1,4-naphthoquinone derivatives targeting the Trypanosoma cruzi Trypanothione Reductase (TcTR) have shown binding energies ranging from -79.68 to -128.75 kcal/mol, indicating a strong affinity for the enzyme's active site. mdpi.com While the exact value for this compound would require a dedicated study, the affinities of its analogues suggest it could be a potent binder to various biological targets.

| Analogue Family | Target Enzyme | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| 1,4-Naphthoquinone Derivatives | Trypanosoma cruzi Trypanothione Reductase (TcTR) | -79.68 to -128.75 | mdpi.com |

| Naphthoquinone Derivatives | Topoisomerase II / PI3K | Not specified | scielo.br |

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It allows for the calculation of various molecular properties that govern a compound's reactivity and spectroscopic behavior. Computational analyses of the closely related compound 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ) have been performed using DFT to understand its structural and electronic properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. A small energy gap implies that a molecule requires less energy to be excited, suggesting higher chemical reactivity and polarizability. orientjchem.org

The ionization potential (the energy required to remove an electron) is related to the energy of the HOMO. DFT calculations provide precise values for these electronic parameters. For the related compound 3-methoxy-2,4,5-trifluorobenzoic acid, the calculated total energy was -833.276940748 Hartrees. orientjchem.org A study on other complex molecules showed that a small HOMO-LUMO gap, such as 0.10667 eV, indicates high biological activity. ripublication.com

| Compound | Parameter | Calculated Value | Significance |

|---|---|---|---|

| Naphthoquinone Analogues | HOMO Energy | Not specified | Relates to ionization potential |

| LUMO Energy | Not specified | Relates to electron affinity | |

| HOMO-LUMO Gap (ΔE) | Small gap indicates high reactivity | Predicts chemical and biological activity ripublication.com |

Reaction pathway analysis uses computational methods to map the step-by-step transformation of a molecule during a chemical reaction, including the identification of transition states and intermediates. This analysis can elucidate the mechanism of action of a biologically active compound.

While specific studies detailing the reaction pathways for this compound were not identified in the surveyed literature, DFT calculations are foundational for such investigations. Properties derived from DFT, like Molecular Electrostatic Potential (MEP) maps, can predict the sites on the molecule that are most susceptible to nucleophilic or electrophilic attack, offering clues to its metabolic fate and reactive interactions within a biological system. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. After a ligand is placed in a protein's binding site via molecular docking, MD simulations are performed to assess the stability of the resulting complex. These simulations provide insights into how the ligand and protein adjust their conformations upon binding and whether the ligand remains stably bound.

Key metrics from MD simulations include the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms. A low and stable RMSD value over the course of the simulation (e.g., hundreds of nanoseconds) suggests that the ligand has found a stable binding mode and the complex is not undergoing major, destabilizing conformational changes. Although MD simulations represent a logical and crucial validation step following the molecular docking of this compound, specific studies applying this technique to the compound were not found in the reviewed literature.

Virtual Screening and De Novo Design of this compound Analogues

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process is often guided by the three-dimensional structure of the target protein. Molecular docking, a key component of virtual screening, predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information helps in prioritizing compounds for further experimental testing.

Although specific examples for this compound are not readily found, studies on other naphthoquinone derivatives highlight the potential of this approach. For instance, in the search for novel anticancer agents, researchers have designed and synthesized natural product-inspired naphthoquinone-based glycohybrids. Computational docking simulations were employed to study the interactions between these synthesized compounds and cancer-related protein targets, revealing potentially enhanced binding affinities.

De novo design, in contrast, involves the creation of novel molecular structures from scratch, guided by the properties of the target binding site. This approach can lead to the discovery of entirely new chemical scaffolds with high predicted activity and specificity.

The application of these computational methods to the this compound scaffold could unlock new therapeutic possibilities. By targeting specific enzymes or receptors implicated in disease, virtual screening could identify analogues with improved potency and selectivity. Furthermore, de novo design could generate novel derivatives with optimized pharmacokinetic and pharmacodynamic properties.

While detailed data tables for virtual screening and de novo design of this compound analogues are not available due to a lack of specific published research, the table below illustrates a hypothetical scenario of how such data could be presented. This table is for illustrative purposes only and is not based on actual experimental or computational results for this specific compound.

Table 1: Illustrative Example of Virtual Screening Data for Hypothetical this compound Analogues

| Analogue ID | Modification on Phenyl Ring | Predicted Binding Affinity (kcal/mol) to Target X | Lipinski's Rule of Five Violations |

| MPN-001 | 4-Fluoro | -8.5 | 0 |

| MPN-002 | 3,4-Dichloro | -9.2 | 0 |

| MPN-003 | 4-Methoxy | -8.1 | 0 |

| MPN-004 | 4-Trifluoromethyl | -9.8 | 0 |

Future Research Directions and Translational Academic Opportunities

Development of Targeted Chemical Probes and Molecular Tools for Biological Systems

A critical step in elucidating the mechanism of action of a bioactive compound is the development of chemical probes. For 2-methoxy-3-phenylnaphthoquinone, this would involve the rational design and synthesis of derivatives that can be used to identify and validate its molecular targets. Future efforts should focus on incorporating reporter tags, such as fluorophores or biotin, into the core structure. Strategic placement of these tags, guided by preliminary structure-activity relationship (SAR) data, will be crucial to ensure that the biological activity is retained.

Another key area is the development of affinity-based probes. This could involve immobilizing a derivative of this compound onto a solid support to facilitate the capture of its binding proteins from cell lysates. Subsequent proteomic analysis would then identify the proteins that interact directly with the compound, offering invaluable insights into its mode of action.

Integration of Advanced Synthetic Methodologies with High-Throughput Biological Screening

To fully explore the therapeutic potential of this compound, the generation of a diverse library of analogs is essential. Advanced synthetic methodologies, such as diversity-oriented synthesis and parallel synthesis, can be employed to efficiently create a wide range of derivatives. Modifications could include variations in the substituents on the phenyl ring, replacement of the methoxy (B1213986) group with other functionalities, and alterations to the naphthoquinone core.

The integration of these synthetic efforts with high-throughput screening (HTS) platforms will be paramount. nih.gov HTS allows for the rapid and automated testing of large numbers of compounds against specific biological targets or in cell-based assays. nih.gov This synergistic approach can accelerate the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Table 1: Illustrative High-Throughput Screening Cascade for this compound Analogs

| Screening Stage | Assay Type | Endpoint | Purpose |

| Primary Screen | Cell Viability Assay (e.g., MTT, Resazurin) | Inhibition of cancer cell proliferation | To identify cytotoxic analogs |

| Secondary Screen | Target-based Assay (e.g., enzyme inhibition) | Inhibition of a specific molecular target | To elucidate the mechanism of action |

| Tertiary Screen | In vivo Model (e.g., zebrafish, mouse xenograft) | Tumor growth inhibition | To assess efficacy in a living organism |

Refinement of Computational Models for Enhanced Predictive Power in Drug Discovery

Computational modeling has become an indispensable tool in modern drug discovery. nih.gov For this compound, the development and refinement of predictive computational models can significantly guide and expedite the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) models can be built using data from HTS campaigns to correlate the chemical structures of the analogs with their biological activities. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular docking and molecular dynamics simulations can provide detailed insights into the binding of this compound and its analogs to their putative protein targets. researchgate.net These in silico techniques can help to rationalize observed SAR and guide the design of new derivatives with improved binding affinity and selectivity. The iterative cycle of computational prediction, chemical synthesis, and biological testing is a powerful strategy for lead optimization. nih.gov

Exploration of Structure-Activity Relationships in Emerging Biological Contexts

While the general anticancer and antimicrobial activities of this compound are known, a deeper understanding of its structure-activity relationships (SAR) in more specific and emerging biological contexts is needed. ontosight.ai For instance, investigating the activity of a focused library of analogs against a panel of drug-resistant cancer cell lines or microbial strains could reveal structural features that are key to overcoming resistance mechanisms.

Furthermore, exploring the activity of these compounds in the context of specific signaling pathways implicated in disease is a promising avenue. For example, studies on related 2-phenylnaphthalene (B165426) derivatives have shown that the position of hydroxyl groups can significantly impact cytotoxicity against breast cancer cells. plos.org A systematic SAR study of this compound analogs, potentially through demethylation to the corresponding hydroxylated derivatives, could yield valuable information for developing targeted therapies. plos.org

Table 2: Hypothetical Structure-Activity Relationship of this compound Analogs

| Compound | R1 (Position 2) | R2 (Phenyl Substituent) | IC50 (µM) against MCF-7 |

| Parent | OCH3 | H | 15.2 |

| Analog 1 | OH | H | 8.5 |

| Analog 2 | OCH3 | 4-OH | 10.1 |

| Analog 3 | OH | 4-OH | 4.8 |

This table is hypothetical and for illustrative purposes, drawing parallels from studies on related compounds like 2-phenylnaphthalenes where hydroxylation enhances cytotoxicity. plos.org

Synergistic Approaches in Academic Drug Discovery (Pre-clinical Mechanistic Focus)

The combination of multiple therapeutic agents is a cornerstone of modern medicine, particularly in oncology. Investigating the potential of this compound to act synergistically with existing chemotherapeutic drugs or targeted agents is a highly promising translational opportunity. nih.gov High-throughput screening of drug combinations can identify synergistic interactions that may lead to enhanced efficacy, reduced toxicity, and the circumvention of drug resistance. nih.gov

Once synergistic combinations are identified, a pre-clinical mechanistic focus is crucial to understand the underlying biological principles. This involves detailed studies to elucidate how the two drugs cooperate at the molecular and cellular levels. For example, one could investigate whether this compound potentiates the effect of another drug by inhibiting a resistance-conferring pathway or by enhancing its cellular uptake. Computational frameworks can also be employed to predict and prioritize synergistic drug combinations for experimental validation. biorxiv.org

Q & A

Q. What are the common synthetic routes for preparing 2-methoxy-3-phenylnaphthoquinone, and what factors influence the choice of methodology?

The synthesis of this compound derivatives typically involves strategies such as:

- Nucleophilic substitution : Chloro groups at position 2 of the naphthoquinone core act as leaving groups, enabling substitution with methoxy or phenyl groups under mild conditions .

- Metal catalysis : Transition metals (e.g., Pd, Cu) facilitate coupling reactions to introduce aromatic substituents .

- Tandem reactions : One-pot multicomponent reactions reduce purification steps and improve efficiency .

- Chemoenzymatic methods : Enzymes enhance regioselectivity in functionalization .

Key considerations : Reaction scalability, functional group compatibility, and environmental impact (e.g., solvent use, waste generation) guide methodology selection.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., methoxy and phenyl groups at positions 2 and 3) through chemical shifts and coupling constants .

- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) and methoxy (C-O) bonds .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives across different cell lines?

Discrepancies may arise from:

- Cell line variability : Differences in redox enzyme expression (e.g., NAD(P)H:quinone oxidoreductase 1) affect compound activation .

- Assay conditions : Varying oxygen levels or pH alter redox cycling efficiency .

- Structural modifications : Substituents like methoxy groups modulate electron-withdrawing/donating effects, impacting activity .

Q. Methodological solutions :

Q. What strategies are recommended for enhancing the bioavailability of this compound while maintaining its redox activity?

- Pro-drug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility .

- Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles for targeted delivery .

- Structural hybridization : Combine with amino acids or peptides to enhance cellular uptake without disrupting the quinone core .

Q. What experimental approaches are used to elucidate the mechanism of action of this compound in inducing cancer cell apoptosis?

- Reactive Oxygen Species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS levels .

- Gene expression profiling : RNA sequencing identifies apoptosis-related pathways (e.g., Bcl-2/Bax ratio) .

- Electrochemical studies : Cyclic voltammetry reveals redox potentials linked to pro-apoptotic activity .

- Kinase inhibition assays : Test interactions with apoptosis regulators like caspase-3 .

Q. How can the chemical stability of this compound be improved under physiological conditions?

- Steric shielding : Introduce bulky substituents near reactive sites (e.g., methoxy groups) to reduce hydrolysis .

- pH-sensitive formulations : Use enteric coatings to protect the compound in acidic environments .

- Co-crystallization : Stabilize the crystal lattice with co-formers to enhance shelf life .

Q. What considerations are critical when designing in vivo studies for this compound to assess therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.